molecular formula C24H20N2O5 B2934082 6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795363-65-3

6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2934082
CAS No.: 1795363-65-3
M. Wt: 416.433
InChI Key: JUIYQFAJGXTGBN-UHFFFAOYSA-N
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Description

6-Methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a structurally complex heterocyclic compound featuring a pyran-2-one core fused with a benzo[c]isoxazole moiety and a pyrrolidine linker. The benzo[c]isoxazole group enhances aromaticity and π-stacking interactions, while the pyrrolidinyloxy side chain may improve solubility and bioavailability.

Properties

IUPAC Name

6-methyl-4-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-15-11-19(13-22(27)29-15)30-18-9-10-26(14-18)24(28)17-7-8-21-20(12-17)23(31-25-21)16-5-3-2-4-6-16/h2-8,11-13,18H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIYQFAJGXTGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20N2O4\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_4

This structure features a pyranone core linked to a benzoisoxazole moiety, which is significant for its biological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the isoxazole ring suggests potential interactions with various enzymes, particularly those involved in cancer pathways. Isoxazoles are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Antioxidant Properties : The pyranone structure may contribute to antioxidant activity, helping to mitigate oxidative stress in cells. This is particularly relevant in cancer therapy, where oxidative stress plays a role in tumor progression.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK and PI3K/Akt, which are often dysregulated in cancer.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound increased apoptotic cell populations, suggesting its role in promoting programmed cell death in cancer cells .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Cytokine Inhibition : In cellular models, it was observed that the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in xenograft models. Mice treated with the compound exhibited a significant reduction in tumor volume compared to controls, with histological analysis revealing reduced cell proliferation and increased apoptosis within tumor tissues .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways and leads to mitochondrial dysfunction, which are hallmarks of apoptosis .

Data Tables

Biological ActivityEffectIC50 (µM)Reference
Cell Proliferation InhibitionModerate10 - 30
Cytokine Inhibition (TNF-alpha)Significant ReductionN/A
Apoptosis InductionIncreasedN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrano[2,3-c]pyrazole Derivatives

Compounds such as 6-amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile () share the pyran ring system but differ in substituents and functional groups. Key distinctions include:

  • Substituent Effects: The target compound replaces the chlorophenyl and methoxyphenyl groups in with a 3-phenylbenzo[c]isoxazole-pyrrolidinyloxy chain.
  • Biological Activity: Pyrano[2,3-c]pyrazole derivatives in exhibit antimicrobial and anticancer activities, but the benzo[c]isoxazole-pyrrolidine moiety in the target compound may confer unique kinase inhibition profiles due to improved binding affinity .

Pyran-3,5-dicarbonitrile Derivatives

Derivatives like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () feature a pyran core with cyano groups. Comparisons include:

  • Functional Group Diversity: The target compound lacks cyano groups but incorporates a lactone (pyran-2-one) ring, which may alter metabolic stability and hydrogen-bonding capacity .
  • Synthetic Routes: employs multicomponent reactions with malononitrile, whereas the target compound likely requires coupling reactions (e.g., benzoisoxazole-pyrrolidine conjugation), suggesting divergent synthetic challenges .

Pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Derivatives

Compounds such as 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one () combine pyran and oxazine moieties. Key contrasts include:

  • Pharmacokinetic Properties : The pyrrolidine linker in the target compound may improve solubility compared to the methoxyphenyl group in , which is prone to Phase I oxidation .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
6-Methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one Pyran-2-one Benzo[c]isoxazole, Pyrrolidinyloxy ~467.5 Potential kinase inhibition
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile () Pyrano[2,3-c]pyrazole Chlorophenyl, Methoxyphenyl, Cyano ~421.9 Antimicrobial activity
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () Pyran Cyano, Pyrazole ~361.3 Anticancer activity (in vitro)
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one () Pyrano-oxazine Methoxyphenyl, Oxazine ~367.4 Metabolic instability

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely requires advanced coupling techniques (e.g., benzoisoxazole-pyrrolidine conjugation), contrasting with the one-pot multicomponent reactions in –3 .
  • Bioactivity Predictions : The benzo[c]isoxazole moiety may confer superior kinase inhibition compared to pyrazole or oxazine derivatives, as seen in related kinase inhibitors .
  • ADME Profile: The pyrrolidine linker could enhance oral bioavailability relative to –3 compounds, which contain metabolically labile groups (e.g., cyano, methoxyphenyl) .

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